molecular formula C12H8BClF2O B14202978 (4-Chlorophenyl)(3,5-difluorophenyl)borinic acid CAS No. 872495-78-8

(4-Chlorophenyl)(3,5-difluorophenyl)borinic acid

Cat. No.: B14202978
CAS No.: 872495-78-8
M. Wt: 252.45 g/mol
InChI Key: CVHJJYLLXFUDPG-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(3,5-difluorophenyl)borinic acid is an organoboron compound with the molecular formula C12H8BClF2O. This compound is characterized by the presence of a borinic acid group attached to a 4-chlorophenyl and a 3,5-difluorophenyl group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(3,5-difluorophenyl)borinic acid typically involves the reaction of 4-chlorophenylboronic acid with 3,5-difluorophenylboronic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst and a base in an aqueous or organic solvent. The reaction conditions are generally mild, making it a preferred method for synthesizing this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(3,5-difluorophenyl)borinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boronic acid and borane derivatives, which can be further utilized in organic synthesis and other chemical applications .

Scientific Research Applications

(4-Chlorophenyl)(3,5-difluorophenyl)borinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(3,5-difluorophenyl)borinic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-3,5-difluorophenyl)boronic acid
  • 3,4-Difluorophenylboronic acid
  • 3,5-Difluorophenylboronic acid

Uniqueness

(4-Chlorophenyl)(3,5-difluorophenyl)borinic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both chlorine and fluorine atoms enhances its utility in various synthetic applications, making it a valuable compound in organic chemistry .

Properties

CAS No.

872495-78-8

Molecular Formula

C12H8BClF2O

Molecular Weight

252.45 g/mol

IUPAC Name

(4-chlorophenyl)-(3,5-difluorophenyl)borinic acid

InChI

InChI=1S/C12H8BClF2O/c14-10-3-1-8(2-4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7,17H

InChI Key

CVHJJYLLXFUDPG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)Cl)(C2=CC(=CC(=C2)F)F)O

Origin of Product

United States

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